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Compound of Interest

Compound Name: 2-Fluoro-6-hydroxymethyl pyridine

Cat. No.: B151903

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Fluoropyridin-2-yl)methanol, with CAS number 315180-17-7, is a fluorinated pyridine
derivative that serves as a critical building block in modern medicinal chemistry. Its structural
features, particularly the presence of a fluorine atom and a hydroxymethyl group on the
pyridine ring, make it a valuable synthon for the development of complex heterocyclic
molecules. This guide provides a comprehensive overview of its chemical properties, primary
applications in drug discovery, and detailed experimental considerations for its use. While direct
biological activity of (6-fluoropyridin-2-yl)methanol is not extensively documented, its utility as a
precursor for potent, biologically active compounds, such as kinase inhibitors, is well-
established in the scientific literature and patent landscape.

Chemical and Physical Properties

A summary of the key chemical and physical properties of (6-fluoropyridin-2-yl)methanol is
presented in the table below. This data is essential for its proper handling, storage, and
application in chemical synthesis.
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Property Value Reference(s)
CAS Number 315180-17-7 [1]12]
IUPAC Name (6-fluoropyridin-2-yl)methanol [1]

2-Fluoro-6-hydroxymethyl

Synonyms pyridine, (6-Fluoro-2- [1]
pyridyl)methanol
Chemical Formula CeHsFNO [1]
Molecular Weight 127.12 g/mol [1]
Boiling Point 219 °C at 760 mmHg [1]
Density 1.263 g/cm3 [1]
Refractive Index 1.524 [1]
Flash Point 86.234 °C [1]

Applications in Drug Discovery and Medicinal
Chemistry

(6-Fluoropyridin-2-yl)methanol is primarily utilized as a versatile intermediate in the synthesis of
small molecule therapeutics. The fluorinated pyridine motif is a common feature in many
biologically active compounds due to the ability of fluorine to modulate physicochemical
properties such as metabolic stability, pKa, and binding affinity.

Role as a Synthetic Building Block

The hydroxymethyl group of (6-fluoropyridin-2-yl)methanol provides a reactive handle for a
variety of chemical transformations, including oxidation to the corresponding aldehyde or
carboxylic acid, and conversion to halides or other leaving groups for subsequent nucleophilic
substitution reactions. These transformations are pivotal in constructing more elaborate
molecular architectures.

Use in the Synthesis of Kinase Inhibitors
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A significant application of (6-fluoropyridin-2-yl)methanol and its derivatives is in the synthesis
of kinase inhibitors. Protein kinases are a large family of enzymes that play a central role in
cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer.
The pyridine scaffold can serve as a core structure for compounds that target the ATP-binding
site of kinases. While a specific signaling pathway for (6-fluoropyridin-2-yl)methanol itself is not
applicable, a representative signaling pathway for a class of kinase inhibitors that could be
synthesized from it is illustrated below.
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Figure 1: Representative MAPK/ERK signaling pathway targeted by kinase inhibitors.
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Experimental Protocols

While specific experimental protocols detailing the use of (6-fluoropyridin-2-yl)methanol are
often proprietary or embedded within broader synthetic schemes in patents, the following
represents a generalized, illustrative procedure for a key transformation—the conversion of the
alcohol to a more reactive intermediate, which is a common first step in its utilization as a
building block. This protocol is adapted from a similar transformation described in the patent
literature for a related compound.

lllustrative Protocol: Synthesis of 2-(Chloromethyl)-6-
fluoropyridine

This protocol describes the conversion of the hydroxymethyl group to a chloromethyl group,
creating a more versatile intermediate for subsequent nucleophilic substitution reactions.

Materials:

¢ (6-Fluoropyridin-2-yl)methanol

e Thionyl chloride (SOCI2)

e Dichloromethane (DCM), anhydrous

» Saturated sodium bicarbonate solution
e Brine

¢ Anhydrous magnesium sulfate (MgSQOa)
e Round-bottom flask

o Magnetic stirrer

e Dropping funnel

* Ice bath

 Rotary evaporator
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e Separatory funnel
Procedure:

e Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar,
dissolve (6-fluoropyridin-2-yl)methanol in anhydrous dichloromethane under an inert
atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

« Addition of Thionyl Chloride: While stirring, add thionyl chloride dropwise to the cooled
solution via a dropping funnel. The addition should be slow to control the exothermic reaction
and the evolution of HCI and SOz gases.

» Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to
room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer
chromatography (TLC) until the starting material is consumed.

o Work-up: Carefully quench the reaction by slowly adding the mixture to a stirred, saturated
solution of sodium bicarbonate to neutralize the excess thionyl chloride and HCI.

o Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the
organic layer sequentially with saturated sodium bicarbonate solution and brine.

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the
crude product.

 Purification: The crude 2-(chloromethyl)-6-fluoropyridine can be purified by column
chromatography on silica gel if necessary.
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Figure 2: Experimental workflow for the synthesis of 2-(chloromethyl)-6-fluoropyridine.

Safety Information

(6-Fluoropyridin-2-yl)methanol should be handled with appropriate safety precautions in a well-
ventilated laboratory fume hood. Personal protective equipment, including safety glasses,
gloves, and a lab coat, should be worn.

Hazard Statements:

H302: Harmful if swallowed

H315: Causes skin irritation

H319: Causes serious eye irritation

H335: May cause respiratory irritation

Conclusion

(6-Fluoropyridin-2-yl)methanol (CAS 315180-17-7) is a valuable and versatile building block for
the synthesis of complex heterocyclic molecules, particularly in the field of drug discovery. Its
utility in the preparation of kinase inhibitors highlights its importance for medicinal chemists.
This guide provides essential information for researchers and drug development professionals
to effectively and safely utilize this compound in their synthetic endeavors. Further exploration
of its applications is likely to yield novel therapeutic agents with improved pharmacological
profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Guide: (6-Fluoropyridin-2-yl)methanol (CAS
315180-17-7)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b151903#cas-number-315180-17-7-properties-and-
uses]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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